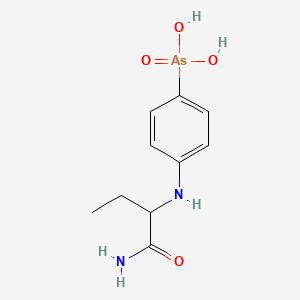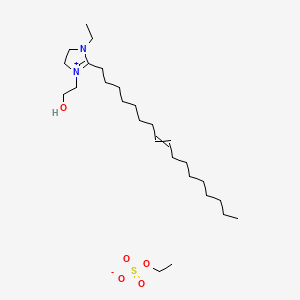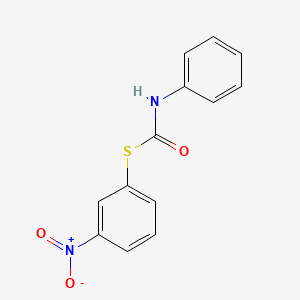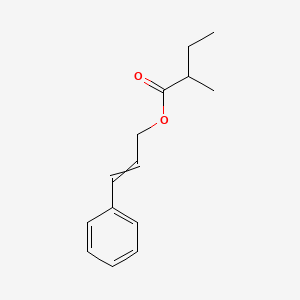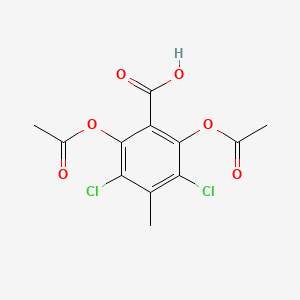
p-Toluic acid, 2,6-diacetoxy-3,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluic acid, 2,6-diacetoxy-3,5-dichloro-: is a chemical compound that belongs to the class of substituted benzoic acids. This compound is characterized by the presence of two acetoxy groups and two chlorine atoms attached to the benzene ring, along with a carboxylic acid group. It is a white crystalline solid that is poorly soluble in water but soluble in organic solvents like acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- typically involves the acetylation of p-Toluic acid derivatives. One common method is the reaction of p-Toluic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
Chemistry: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetoxy and chloro groups. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity and can be used as lead compounds in drug discovery.
Industry: In the industrial sector, p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is used in the production of polymers, resins, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors and modulate their activity.
Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins and enzymes.
Comparison with Similar Compounds
p-Toluic acid: A simpler derivative with only a methyl group and a carboxylic acid group.
2,6-Diacetoxybenzoic acid: A derivative with two acetoxy groups but without chlorine atoms.
3,5-Dichlorobenzoic acid: A derivative with two chlorine atoms but without acetoxy groups.
Uniqueness: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is unique due to the presence of both acetoxy and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63980-09-6 |
|---|---|
Molecular Formula |
C12H10Cl2O6 |
Molecular Weight |
321.11 g/mol |
IUPAC Name |
2,6-diacetyloxy-3,5-dichloro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H10Cl2O6/c1-4-8(13)10(19-5(2)15)7(12(17)18)11(9(4)14)20-6(3)16/h1-3H3,(H,17,18) |
InChI Key |
YOFROOKXIBMQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC(=O)C)C(=O)O)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




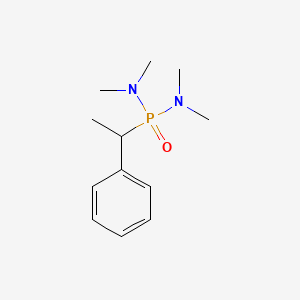
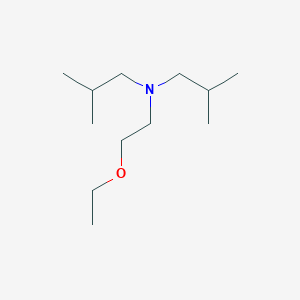
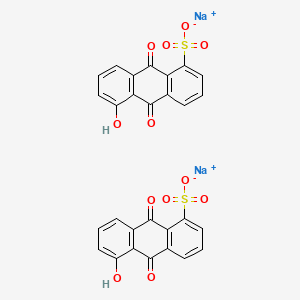
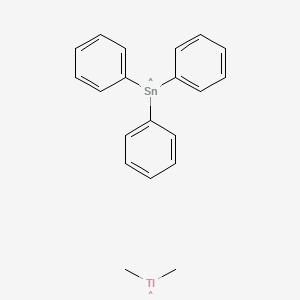



![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
